

# Albutoin IUPAC name and chemical structure

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## Compound of Interest

Compound Name: *Albutoin*

Cat. No.: *B1666822*

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## Albutoin: An Obscure Anticonvulsant

PREFACE: Information regarding **Albutoin** in publicly accessible scientific literature and databases is exceedingly scarce. This document compiles the available data and highlights the significant gaps in current knowledge. The comprehensive technical guide as initially requested cannot be fully realized due to the limited information.

## Introduction

**Albutoin** is identified as an anticonvulsant agent.<sup>[1][2]</sup> It was reportedly marketed in Europe under the brand names CO-ORD and Euprax by Baxter Laboratories and was evaluated by the United States Food and Drug Administration (FDA), though it was not approved for marketing in the US.<sup>[1]</sup> It is a derivative of thiohydantoin and was investigated for its potential in the treatment of grand mal epilepsy.<sup>[2][3]</sup>

## Chemical Identity

### IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for **Albutoin** is 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone.<sup>[1]</sup>

## Chemical Structure

The chemical structure of **Albutoin** is presented below.

Caption: Chemical structure of **Albutoin**.

## Physicochemical Properties

Detailed physicochemical data for **Albutoin** is not readily available. The following table summarizes the limited information that has been found.

Property	Value	Source
Molecular Formula	C10H16N2OS	[1][3]
Molar Mass	212.31 g·mol <sup>-1</sup>	[1][3]
CAS Number	830-89-7	[1][3][4]

## Experimental Protocols

No detailed experimental protocols for the synthesis, analysis, or biological evaluation of **Albutoin** were found in the public domain through the conducted searches.

## Biological Activity and Mechanism of Action

**Albutoin** is described as an anticonvulsant.[1][2] However, specific details regarding its mechanism of action, pharmacological targets, and signaling pathways are not available in the searched literature. Consequently, a diagram for any signaling pathway or experimental workflow cannot be generated.

## Quantitative Data

A comprehensive summary of quantitative data, including pharmacokinetic and pharmacodynamic parameters, is not possible due to the lack of available information.

## Conclusion

While **Albutoin** is identified as a thiohydantoin-derived anticonvulsant, there is a significant lack of detailed scientific information in the public domain. Its IUPAC name and chemical structure are established. However, a thorough understanding of its physicochemical properties, synthesis, analytical methods, and biological activity remains elusive based on the available search results. This scarcity of data prevents the construction of a comprehensive

technical guide as per the initial request. Further research and publication of data would be necessary to elaborate on the scientific profile of **Albutoin**.

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## References

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